molecular formula C6H5Cl2NO B124183 Nicotinoyl chloride hydrochloride CAS No. 20260-53-1

Nicotinoyl chloride hydrochloride

Cat. No. B124183
CAS RN: 20260-53-1
M. Wt: 178.01 g/mol
InChI Key: MSYBLBLAMDYKKZ-UHFFFAOYSA-N
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Description

Nicotinoyl chloride hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO . It is used in the preparation of various compounds, including 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil and 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza annulene and its complexes .


Synthesis Analysis

The synthesis of Nicotinoyl chloride hydrochloride involves the reaction of dried and grounded potassium nicotinate with oxalyl chloride in anhydrous benzene. The resulting nicotinyl chloride is then distilled off under reduced pressure (75-90 °C, 10-12 mm). On exposure to the air, the oily acyl chloride soon solidifies to nicotinic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of Nicotinoyl chloride hydrochloride is represented by the formula C6H4ClNO. The InChI representation of the molecule is InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H and the SMILES string is C1=CC(=CN=C1)C(=O)Cl .


Chemical Reactions Analysis

Nicotinoyl chloride hydrochloride is involved in various chemical reactions. For instance, it is used in the preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil and 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza annulene and its complexes .


Physical And Chemical Properties Analysis

Nicotinoyl chloride hydrochloride is a white to yellow crystalline powder with a melting point of 151°C to 156°C . It has a molecular weight of 178.02 g/mol .

Scientific Research Applications

  • Preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil

    • Field : Organic Chemistry
    • Application : This compound is likely used in the synthesis of nucleoside analogs, which are substances structurally similar to naturally occurring nucleosides in DNA and RNA. These analogs can have applications in antiviral or anticancer therapies .
    • Method : The exact method of synthesis is not specified, but it likely involves a reaction between Nicotinoyl chloride hydrochloride and the other components of the compound under specific conditions .
    • Results : The outcome of this application is the production of the specified uracil derivative .
  • Synthesis of bis(ethylenedithio)tetrathiafulvalene derivatives

    • Field : Organic Chemistry
    • Application : These derivatives are likely used in the study of conductive organic materials, as tetrathiafulvalene is known for its electron-donating properties .
    • Method : The exact method of synthesis is not specified, but it likely involves a reaction between Nicotinoyl chloride hydrochloride and ethylenedithio)tetrathiafulvalene under specific conditions .
    • Results : The outcome of this application is the production of the specified tetrathiafulvalene derivatives .
  • Preparation of 7,16-dinicotinoylated or 7,16-diisonicotinoylated compounds via reaction with tetraaza[14]annulene and its complexes

    • Field : Organic Chemistry
    • Application : These compounds are likely used in the study of macrocyclic compounds and their complexes, which can have various applications in catalysis, materials science, and biochemistry .
    • Method : The exact method of synthesis is not specified, but it likely involves a reaction between Nicotinoyl chloride hydrochloride and tetraaza[14]annulene under specific conditions .
    • Results : The outcome of this application is the production of the specified macrocyclic compounds .

Safety And Hazards

Nicotinoyl chloride hydrochloride is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

pyridine-3-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYBLBLAMDYKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066583
Record name Nicotinoyl chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinoyl chloride hydrochloride

CAS RN

20260-53-1
Record name 3-Pyridinecarbonyl chloride, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20260-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonyl chloride, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonyl chloride, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nicotinoyl chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinoyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
414
Citations
N Hayashi, T Toga, A Miyake - Journal of Labelled Compounds …, 1978 - Wiley Online Library
… A mixture of 372 mg of IV in 15 ml of pyridine and 530 mg of nicotinoyl chloride hydrochloride was stirred for 30 min at room temperature and then heated at llOo for 3 h. After removal of …
K Sakata, M Itoh - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… The reaction of tetraaza[14]annulene and its complexes with nicotinoyl chloride hydrochloride and/or isonicotinoyl chloride hydrochloride produced the 7,16-dinicotinoylated and/or 7,16…
Number of citations: 24 onlinelibrary.wiley.com
R Bouhdadi, S Benhadi, S Molina, B George… - Maderas. Ciencia y …, 2011 - SciELO Chile
… In this work, we are modifying cellulose under mild conditions by Nicotinoyl chloride hydrochloride (NCHC). Nicotinoyl chloride hydrochloride (NCHC) was chosen because the reaction …
Number of citations: 32 www.scielo.cl
H Chae, S Min, HJ Jeong, SK Namgoong… - Analytical …, 2020 - ACS Publications
… The products, which were synthesized esterified glycine with nicotinoyl chloride hydrochloride, were observed with a reaction monitoring system. The maximum SABRE enhancement …
Number of citations: 25 pubs.acs.org
JJ Przybyla, RL LaDuca - Inorganica Chimica Acta, 2019 - Elsevier
… molar equivalents of nicotinoyl chloride hydrochloride and one … equivalents of nicotinoyl chloride hydrochloride and one … molar equivalents of nicotinoyl chloride hydrochloride and one …
Number of citations: 15 www.sciencedirect.com
EA Forlano, JO Deferrari, RA Cadenas - Carbohydrate Research, 1972 - Elsevier
… Nicotinoyl chloride hydrochloride. - This was prepared according to Badgett and Woodward’… Nicotinoyl chloride hydrochloride (8 g) was dissolved in a mixture of anhydrous pyridine (8 …
Number of citations: 9 www.sciencedirect.com
K AwANo, S SUZUE, M SEGAWA - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
… 3—Nicotinoylpyrazolo[l,5-a]pyridines were synthesized by the reaction of 3-unsubstituted pyrazolo[l,5-a]pyridines with nicotinoyl chloride hydrochloride. Tetrahydronicotinoyl derivatives …
Number of citations: 16 www.jstage.jst.go.jp
AM Qandil, MM Rezigue, BM Tashtoush - European journal of …, 2011 - Elsevier
… of ethylene glycol (11.13 g, 17.90 mmol) in dichloromethane (500 mL) and triethylamine (7.25 g, 71.70 mmol) was stirred at room temperature and to it nicotinoyl chloride hydrochloride (…
Number of citations: 23 www.sciencedirect.com
YF Tian, R Schneider, D Holyoak… - abstracts.biomaterials.org
… Methods: Poly(2-hydroxyethyl methacrylate) (pHEMA) pyridine was synthesized by conjugating pHEMA with nicotinoyl chloride hydrochloride, catalyzed by 4dimethylaminopyridine (…
Number of citations: 2 abstracts.biomaterials.org
YM Shaker, MA Omar, N Grover… - Journal of Porphyrins and …, 2022 - World Scientific
… Nicotinoyl chloride hydrochloride 5 was chosen as a reagent … of mTHPP 2 with nicotinoyl chloride hydrochloride 3 was … of m-THPP 2 with nicotinoyl chloride hydrochloride 3 (carboxylate …
Number of citations: 0 www.worldscientific.com

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